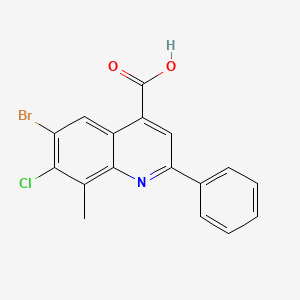

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring, along with a phenyl group and a carboxylic acid functional group. It has a molecular formula of C17H11BrClNO2 and a molecular weight of 376.64 g/mol . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the construction of quinoline rings. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions . The reaction conditions for these syntheses can vary, but they generally require elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid functional group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or alkylating agents.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Chemistry

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid serves as a building block for synthesizing more complex quinoline derivatives. It is utilized in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions: It can form quinoline N-oxides or dihydroquinolines.

| Reaction Type | Common Reagents |

|---|---|

| Nucleophilic Substitution | Sodium azide, potassium carbonate |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride |

Biology

The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs) . By inhibiting HDACs, it alters the acetylation status of histone proteins, which can lead to significant changes in gene expression. This mechanism is crucial in cancer research, as it may induce cell cycle arrest and apoptosis in cancer cells.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties . Research indicates that it may effectively promote apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce cell cycle arrest at the G1 phase, highlighting its potential therapeutic applications.

Case Studies

-

Anticancer Activity

- A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.

-

HDAC Inhibition

- Research focused on the inhibition of HDACs by this compound showed promising results in altering gene expression profiles associated with tumor suppression.

Mécanisme D'action

The mechanism of action of 6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or modulation of biological processes . For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the disruption of cell division and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its antimalarial and antibacterial activities.

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Quinoline-4-carboxylic acid: A simpler derivative with similar biological activities.

Uniqueness

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of multiple substituents on the quinoline ring, which can enhance its biological activities and provide opportunities for further functionalization .

Activité Biologique

6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Its complex structure includes multiple halogen substitutions and a carboxylic acid group, which potentially enhances its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C₁₇H₁₁BrClNO₂

Molecular Weight: 376.64 g/mol

CAS Number: 894552-27-3

The presence of bromine, chlorine, and a methyl group contributes to the compound's reactivity and potential biological interactions. The quinoline core is known for various pharmacological properties, making derivatives like this compound of significant interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives possess notable antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Standard Drug | Pseudomonas aeruginosa | 24 |

| 6-Bromo Derivative | Pseudomonas aeruginosa | 22 |

| Another Derivative | Klebsiella pneumoniae | 25 |

In these studies, compounds similar to this compound exhibited inhibition zones comparable to standard antibiotics, suggesting potential as broad-spectrum antimicrobial agents .

Anticancer Activity

Quinoline derivatives have been explored for their anticancer properties. A study on structurally similar compounds showed promising results against cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 168.78 | Induced apoptosis |

| T-24 (Bladder) | 257.87 | Cell cycle arrest |

These findings indicate that the compound may induce apoptosis in cancer cells and arrest the cell cycle at specific phases, highlighting its therapeutic potential .

Case Studies

-

Antibacterial Activity Study:

A series of quinoline derivatives were synthesized and tested for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the quinoline structure could significantly enhance antibacterial potency, with some derivatives showing lower MIC values than standard treatments . -

Cytotoxicity Assay:

In vitro studies evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that certain derivatives could selectively induce cell death in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Propriétés

IUPAC Name |

6-bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-9-15(19)13(18)7-11-12(17(21)22)8-14(20-16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFECUCRWOSPRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1Cl)Br)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.